molecular formula C11H18N2O2 B2862567 1-(2-Methylpropyl)-4-prop-2-enoylpiperazin-2-one CAS No. 2224403-88-5

1-(2-Methylpropyl)-4-prop-2-enoylpiperazin-2-one

Cat. No. B2862567
CAS RN: 2224403-88-5
M. Wt: 210.277
InChI Key: WHVOFUOAOGXSMO-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-4-prop-2-enoylpiperazin-2-one is a chemical compound that is commonly known as MPDPV. It belongs to the class of synthetic cathinones, which are psychoactive substances that have stimulant effects similar to those of amphetamines. MPDPV has gained popularity in recent years as a recreational drug, but it also has potential applications in scientific research.

Mechanism of Action

MPDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This results in a range of physiological effects, including increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, alertness, and increased sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPDPV are similar to those of other synthetic cathinones, such as methamphetamine and MDMA. These effects include increased release of dopamine, norepinephrine, and serotonin, as well as increased activity in the central nervous system. MPDPV has also been shown to cause oxidative stress and damage to brain cells, which may contribute to its neurotoxic effects.

Advantages and Limitations for Lab Experiments

The advantages of using MPDPV in lab experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the mechanisms of addiction and the effects of stimulants on the brain. However, the use of MPDPV in lab experiments is limited by its potential for abuse and its neurotoxic effects, which may make it difficult to obtain regulatory approval for research use.

Future Directions

There are several future directions for research on MPDPV, including the development of new drugs that target the dopamine transporter and other neurotransmitter systems, as well as the development of new methods for studying the effects of stimulants on the brain. Additionally, research is needed to better understand the long-term effects of MPDPV use on brain function and behavior, as well as its potential for addiction and abuse.

Synthesis Methods

MPDPV can be synthesized using a variety of methods, including the reaction of piperazine with 4-pentenoyl chloride and 2-methylpropylamine, or the reaction of piperazine with 4-pentenoyl chloride followed by alkylation with 2-methylpropylamine. The synthesis of MPDPV is complex and requires expertise in organic chemistry.

Scientific Research Applications

MPDPV has potential applications in scientific research, particularly in the fields of neuropharmacology and drug discovery. It has been shown to have high affinity for the dopamine transporter, which is a key target for drugs used to treat psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression. MPDPV may also have potential as a tool for studying the mechanisms of drug addiction and the effects of stimulants on the brain.

properties

IUPAC Name

1-(2-methylpropyl)-4-prop-2-enoylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-4-10(14)13-6-5-12(7-9(2)3)11(15)8-13/h4,9H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVOFUOAOGXSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1=O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)-4-prop-2-enoylpiperazin-2-one

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